molecular formula C9H10O2S B1647556 2-mercapto-3,5-dimethylBenzoic acid

2-mercapto-3,5-dimethylBenzoic acid

Cat. No. B1647556
M. Wt: 182.24 g/mol
InChI Key: VDSZTQVTDQOAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-3,5-dimethylBenzoic acid is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-mercapto-3,5-dimethylBenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-mercapto-3,5-dimethylBenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-mercapto-3,5-dimethylBenzoic acid

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3,5-dimethyl-2-sulfanylbenzoic acid

InChI

InChI=1S/C9H10O2S/c1-5-3-6(2)8(12)7(4-5)9(10)11/h3-4,12H,1-2H3,(H,10,11)

InChI Key

VDSZTQVTDQOAST-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)O)S)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)S)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3,5-dimethylbenzoic acid (5.6 g, 33.9 mmol), sodium hydroxide (1.5 g, 37.5 mmol), sodium nitrite (2.3 g, 34.0 mmol) and water (40 ml) was added dropwise to a mixture of concentrated hydrochloric acid (10 ml) and ice (10 g) under cooling with ice while adding ice in order to keep the reaction temperature under 5° C. The reaction mixture was stirred under ice-cooling condition for 30 minutes, neutralized with potassium acetate and added to a solution of potassium o-ethyl dithiocarbonate (16.9 g, 105.4 mmol) in water (50 ml) at 80° C. After stirring at the same temperature for 20 minutes, the reaction mixture was acidified (pH 3) by use of concentrated hydrochloric acid. The water layer was separated. 10% aqueous sodium hydroxide solution (30 ml) was added to the oily substance and the mixture was stirred at 80° C. for 2 hrs. Furthermore, sodium hydrogen sulfite (4.0 g) was added to the mixture, and the mixture was stirred at the same temperature for 10 minutes. The reaction mixture was filtered and the filtrate was acidified (about pH 4) by use of concentrated hydrochloric acid. The precipitate was collected by filtration and dissolved in a mixture of methanol (5 ml) and diisopropylether (80 ml), dried and concentrated under reduced pressure to give the titled compound as crystals (3.6 g, 58%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
58%

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